3,4-Dimethylpyridine

Coordination Chemistry Catalysis Synthesis

Essential for regioselective synthesis of 4-cyano-3-methylpyridine and unique 1D coordination polymer architectures. Its 3,4-substitution pattern dictates specific reaction outcomes, unlike other lutidine isomers. Ideal for liquid-liquid extraction due to its 52 g/L water solubility. Procure this high-purity building block for pharmaceuticals, agrochemicals, and advanced materials research.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 583-58-4
Cat. No. B051791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylpyridine
CAS583-58-4
Synonyms3,4-Dimethylpyridine;  NSC 4675
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C
InChIInChI=1S/C7H9N/c1-6-3-4-8-5-7(6)2/h3-5H,1-2H3
InChIKeyNURQLCJSMXZBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylpyridine (583-58-4) Procurement Guide: Key Properties and Comparative Specifications


3,4-Dimethylpyridine (3,4-Lutidine; CAS 583-58-4) is a C7H9N heterocyclic aromatic compound [1]. It is a dimethyl-substituted pyridine isomer, a clear yellow to brownish hygroscopic liquid [1][2]. Key physicochemical parameters relevant for procurement and research include a boiling point of 163-164 °C, density of 0.954 g/mL at 25 °C, pKa of 6.46 at 25 °C, and water solubility of 52 g/L at 20 °C [1]. It is a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing, serving as a building block for further functionalization .

Critical Differentiators of 3,4-Dimethylpyridine (583-58-4) vs. Common Lutidine and Picoline Analogs


In the dimethylpyridine (lutidine) family, simple substitution of one isomer for another is not chemically or functionally equivalent [1]. The specific positioning of the two methyl groups on the pyridine ring (3,4-) profoundly alters the compound's physicochemical properties—such as basicity (pKa), aqueous solubility, and steric environment [1]. As demonstrated in comparative studies with 2,3-, 2,4-, and 3,5-lutidine, these positional differences directly dictate reaction outcomes in coordination chemistry, catalytic processes, and synthetic yields [2][3]. For example, the 3,4-substitution pattern uniquely directs regioselective oxidative ammonolysis and results in a distinct coordination polymer architecture with zinc, unlike its isomers [3][4]. Therefore, substituting a cheaper or more readily available analog without quantitative justification can lead to experimental failure, altered material properties, or significant yield reduction in a scaled process.

Evidence-Based Selection Guide for 3,4-Dimethylpyridine: Quantitative Performance vs. Comparators


Intermediate Basicity (pKa 6.46) for Controlled Reactivity vs. Stronger Base 2,4-Lutidine

3,4-Dimethylpyridine exhibits a pKa of 6.46 at 25 °C [1], which is significantly lower than that of its isomer 2,4-Lutidine (pKa 6.99 at 25 °C) [2]. This 0.53 unit difference reflects a lower basicity for 3,4-Lutidine. This intermediate basicity, situated between weaker bases like 3,5-Lutidine (pKa 6.15) [3] and stronger bases like 2,4-Lutidine, provides a distinct advantage in reactions where a balanced proton affinity is required to avoid unwanted side reactions or to fine-tune catalytic cycles [4].

Coordination Chemistry Catalysis Synthesis

Unique 1D Coordination Polymer Formation with Zinc vs. Trinuclear Complexes from Other Isomers

In a comparative study under identical conditions (1:1 ratio of Zn(OAc)₂·2H₂O to lutidine in methanol at ambient temperature), 3,4-Lutidine uniquely afforded a one-dimensional coordination polymer, [Zn(OAc)(μ₂-η¹:η¹-OAc)(3,4-lutidine)] (4), in 94% yield [1]. In contrast, the same reaction with 3,5-, 2,3-, and 2,4-lutidine yielded discrete trinuclear complexes in yields of 93%, 79%, and 81%, respectively [1]. This demonstrates that the 3,4-substitution pattern fundamentally alters the product's nuclearity and aggregation state, enabling the synthesis of polymeric structures rather than discrete clusters [1].

Coordination Chemistry Materials Science Polymer Synthesis

Moderate Water Solubility (52 g/L) Enables Biphasic Reactions vs. Highly Soluble 2,3-Lutidine (95 g/L)

3,4-Dimethylpyridine has a water solubility of 52 g/L at 20 °C [1]. This is approximately 45% lower than the solubility of 2,3-Lutidine, which is 95 g/L at a similar temperature (26 °C) [2]. This moderate water solubility, in contrast to the nearly double solubility of 2,3-Lutidine, is advantageous for liquid-liquid extraction and biphasic reaction systems where a clear phase separation is required, or where the reagent must partition more favorably into an organic phase [3].

Solvent Selection Extraction Biphasic Catalysis

Distinct Regioselectivity in Oxidative Ammonolysis vs. 2,3-Lutidine

Under oxidative ammonolysis conditions on vanadium oxide catalysts, 3,4-Dimethylpyridine exhibits a distinct reactivity profile compared to its 2,3-isomer. The primary product from 3,4-Dimethylpyridine is 4-cyano-3-methylpyridine, whereas 2,3-Dimethylpyridine yields 2-cyano-3-methylpyridine [1]. The yield and mechanism of conversion differ significantly, and the study revealed that the 3,4-isomer also leads to the formation of pyridine-3,4-dicarboxylic acid imide, a product not observed for the 2,3-isomer [1]. This demonstrates that the methyl group positions directly control the regioselectivity of the C-H activation and subsequent cyanation steps.

Nitrile Synthesis Catalysis Fine Chemicals

Steric and Electronic Differentiation for SABRE Catalyst Optimization

In the context of Signal Amplification By Reversible Exchange (SABRE) hyperpolarization, the steric and electronic properties of 3,4-Lutidine allow it to serve as a benchmark substrate for evaluating novel asymmetric N-heterocyclic carbene (NHC) iridium catalysts. Researchers directly compared the behavior of 3,4- and 3,5-lutidine to demonstrate how catalyst design can dramatically improve hyperpolarization outcomes for sterically encumbered ligands [1]. While 3,5-Lutidine is a common standard, 3,4-Lutidine provides a different steric profile due to its adjacent methyl groups, making it a complementary and challenging substrate for testing catalyst performance [1]. The study highlights that 3,4-Lutidine is a critical tool for developing next-generation polarization transfer catalysts [1].

Hyperpolarization NMR Catalyst Design

Validated Application Scenarios for 3,4-Dimethylpyridine (CAS 583-58-4) Based on Quantitative Evidence


Synthesis of 1D Zinc(II) Coordination Polymers for Materials Science

Researchers requiring a 1D coordination polymer architecture should select 3,4-Dimethylpyridine over other lutidine isomers. As shown in Section 3, its reaction with zinc(II) acetate uniquely yields a one-dimensional polymer in 94% yield, whereas other lutidines form discrete trinuclear complexes [1]. This is a critical differentiator for projects in metal-organic framework (MOF) design, catalysis, and materials chemistry.

Preparation of 4-Cyano-3-Methylpyridine as a Pharmaceutical Intermediate

For the regioselective synthesis of 4-cyano-3-methylpyridine, 3,4-Dimethylpyridine is the required starting material. Comparative studies on oxidative ammonolysis confirm that this isomer selectively produces the 4-cyano derivative, whereas 2,3-Lutidine produces the 2-cyano isomer [2]. This specificity is essential for avoiding costly separation of regioisomeric mixtures in pharmaceutical intermediate manufacturing.

Development and Validation of SABRE Hyperpolarization Catalysts

In the development of advanced iridium NHC catalysts for SABRE hyperpolarization, 3,4-Dimethylpyridine is an essential substrate. It provides a unique steric and electronic environment to challenge and optimize catalyst design, as demonstrated by its direct comparison with 3,5-Lutidine in published catalyst screening studies [3]. This application is critical for advancing NMR sensitivity and molecular imaging techniques.

Liquid-Liquid Extraction and Biphasic Reaction Workflows

Due to its moderate water solubility of 52 g/L—significantly lower than the 95 g/L of 2,3-Lutidine—3,4-Dimethylpyridine is a superior choice for processes involving liquid-liquid extraction or biphasic catalysis [4]. Its reduced aqueous solubility minimizes product loss and facilitates cleaner phase separation, leading to higher recovery yields and simplified purification steps.

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